molecular formula C5H5N3O2 B112554 6-Aminopyrimidine-4-carboxylic acid CAS No. 38214-46-9

6-Aminopyrimidine-4-carboxylic acid

Cat. No. B112554
CAS RN: 38214-46-9
M. Wt: 139.11 g/mol
InChI Key: KXPKWHNZKVLCRR-UHFFFAOYSA-N
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Description

6-Aminopyrimidine-4-carboxylic acid is a compound with the molecular formula C5H5N3O2 . It is a solid substance and has a molecular weight of 139.11 .


Molecular Structure Analysis

The molecular structure of 6-Aminopyrimidine-4-carboxylic acid can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) calculations . These methods can provide information about the geometrical coordinates of the molecule, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MESP) .


Chemical Reactions Analysis

The chemical reactions involving aminopyrimidines are diverse. For instance, aminopyrimidines can react with carboxylic acids to form salts and cocrystals . The extent of proton transfer in these reactions can be predicted by the ΔpKa value (pKa(base) - pKa(acid)) .


Physical And Chemical Properties Analysis

6-Aminopyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 139.11 and a boiling point of 436.9°C at 760 mmHg .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including 6-Aminopyrimidine-4-carboxylic acid, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Methods of Application: The synthesis of pyrimidines is described in the research, and their anti-inflammatory effects are evaluated through in vitro analysis .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Crystal Engineering

  • Summary of Application: Salts and cocrystals are two important solid forms when a carboxylic acid crystallizes with an aminopyrimidine base . The extent of proton transfer distinguishes between them .
  • Methods of Application: The study involves experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt . The structural confirmation was done by single-crystal X-ray diffraction (SCXRD). Density functional theory (DFT) calculations were performed at the IEF-PCM-B3LYP-D3/6-311G (d,p) level to optimize the geometrical coordinates of salt for frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP) .
  • Results or Outcomes: The geometrical parameters of most of the atoms of the optimized salt structure were comparable with SCXRD data .

Safety And Hazards

The safety data sheet for 6-Aminopyrimidine-4-carboxylic acid indicates that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

6-aminopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPKWHNZKVLCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289519
Record name 6-aminopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyrimidine-4-carboxylic acid

CAS RN

38214-46-9
Record name 6-Amino-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38214-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 61750
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038214469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38214-46-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61750
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminopyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y IITAKA, H NAKAMURA, T NAKATANI… - The Journal of …, 1978 - jstage.jst.go.jp
… Acid hydrolysis of metal-free P-3A gave ~-aminoalanine (amine component V" of BLM), 2-(I-amino-2-carboxyethyl)-6aminopyrimidine-4-carboxylic acid (a demethyl analogue of amine …
Number of citations: 200 www.jstage.jst.go.jp
T TAKITA, Y MURAOKA, T NAKATANI… - The Journal of …, 1978 - jstage.jst.go.jp
BLM B2, which was most easily purified among natural BLMs and contained agmatine(N= 4) as the terminal amine, was found to be 19 by repeated elemental analyses(There are 14 …
Number of citations: 217 www.jstage.jst.go.jp
H Bredereck, R Gompper… - Newer Methods of …, 2012 - books.google.com
… products, a small quantity of purine (CXXVI)(approximately 1% of the formamide allowed to decompose) and a compound identified as 6-aminopyrimidine-4-carboxylic acid amide (…
Number of citations: 7 books.google.com
B Stanovnik, J Svete - Chemical reviews, 2004 - ACS Publications
… 6-Aminopyrimidine-4-carboxylic acid derivatives 174 and 175 were prepared by treatment of methyl 2-(acylamino)-3-cyanopropenoates 33a,b with methylamine and benzylamine. In …
Number of citations: 597 pubs.acs.org
S Bondock, A El-Gaber Tarhoni… - Current Organic …, 2011 - academia.edu
Recent progress in the synthesis and use of enaminonitriles as precursors for carbocyclic and heterocyclic compounds is reviewed. The synthetic routes for preparation of …
Number of citations: 25 www.academia.edu

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